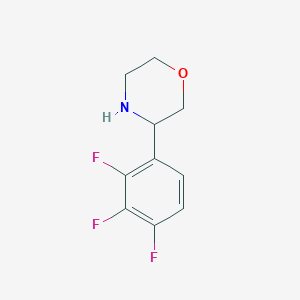
3-(2,3,4-Trifluorophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4-Trifluorophenyl)morpholine is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a morpholine ring substituted with a trifluorophenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of 2,3,4-trifluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(2,3,4-Trifluorophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)morpholine
- 3-(2,3,5-Trifluorophenyl)morpholine
- 3-(2,3,6-Trifluorophenyl)morpholine
Uniqueness
3-(2,3,4-Trifluorophenyl)morpholine is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to other trifluorophenyl-substituted morpholines .
Biologische Aktivität
3-(2,3,4-Trifluorophenyl)morpholine is a fluorinated morpholine derivative notable for its unique electronic properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring substituted with a trifluorophenyl group at the 3-position. This configuration contributes to its unique properties:
- Morpholine Ring : A six-membered heterocyclic compound that enhances reactivity and hydrogen bonding capabilities.
- Trifluorophenyl Group : Imparts significant electronic effects due to the electronegativity of fluorine atoms, influencing solubility and interaction with biological membranes.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies indicate that compounds containing trifluoromethyl groups can enhance binding affinity to proteins and enzymes:
- Inhibition of Enzymes : Research has shown that trifluoromethylated compounds can significantly improve the potency of inhibitors against enzymes such as reverse transcriptase and serotonin transporters. This is due to enhanced metabolic stability and favorable interactions with the active sites of these enzymes .
- Cellular Interactions : The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.
Case Studies and Research Findings
- Antidiabetic Potential : A study highlighted that morpholine derivatives exhibit potential as antidiabetic agents by inhibiting α-glucosidases. The presence of trifluoromethyl groups may enhance their efficacy compared to non-fluorinated analogs .
- Antiviral Activity : Trifluoromethylated compounds have been shown to increase potency against viral enzymes. For instance, modifications in the morpholine structure can lead to improved inhibition of reverse transcriptase, a critical enzyme in retroviral replication .
- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity indicated that this compound exhibits low toxicity profiles compared to standard drugs used in similar therapeutic contexts.
Data Table: Biological Activities of this compound
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step reactions starting from trifluoroaniline and morpholine. The synthetic pathway includes:
- Formation of Intermediate Compounds : Utilizing triphosgene and triethylamine in anhydrous conditions.
- Final Cyclization : Completing the morpholine structure through cyclization reactions.
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
3-(2,3,4-trifluorophenyl)morpholine |
InChI |
InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2 |
InChI-Schlüssel |
HZOFJZRQQPMSDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















